molecular formula C12H5Br3O B14221435 1,2,6-Tribromo-dibenzofuran CAS No. 617707-36-5

1,2,6-Tribromo-dibenzofuran

Cat. No.: B14221435
CAS No.: 617707-36-5
M. Wt: 404.88 g/mol
InChI Key: WYKYMAYURAXFIG-UHFFFAOYSA-N
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Description

1,2,6-Tribromo-dibenzofuran is a brominated derivative of dibenzofuran, a tricyclic aromatic compound. It is characterized by the presence of three bromine atoms at the 1, 2, and 6 positions on the dibenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,6-Tribromo-dibenzofuran can be synthesized through several methods. One common approach involves the bromination of dibenzofuran using bromine or bromine-containing reagents under controlled conditions. The reaction typically requires a solvent such as chloroform or carbon tetrachloride and may be catalyzed by a Lewis acid like iron(III) bromide. The reaction is carried out at room temperature or slightly elevated temperatures to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1,2,6-Tribromo-dibenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2,6-Tribromo-dibenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,6-tribromo-dibenzofuran depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of bromine atoms, which can be substituted or coupled with other functional groups. In materials science, its electronic properties are exploited for the development of semiconductors and LEDs .

Comparison with Similar Compounds

Uniqueness: The 1, 2, and 6 positions allow for selective functionalization and coupling reactions, making it a valuable intermediate in organic synthesis and materials science .

Properties

CAS No.

617707-36-5

Molecular Formula

C12H5Br3O

Molecular Weight

404.88 g/mol

IUPAC Name

1,2,6-tribromodibenzofuran

InChI

InChI=1S/C12H5Br3O/c13-7-4-5-9-10(11(7)15)6-2-1-3-8(14)12(6)16-9/h1-5H

InChI Key

WYKYMAYURAXFIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC3=C2C(=C(C=C3)Br)Br

Origin of Product

United States

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